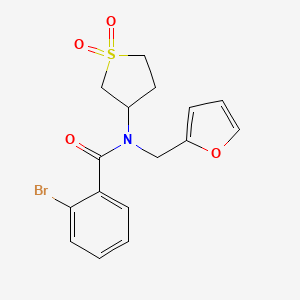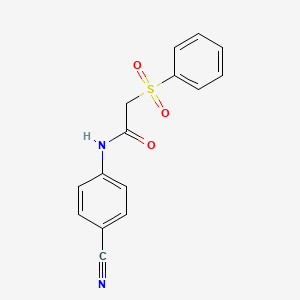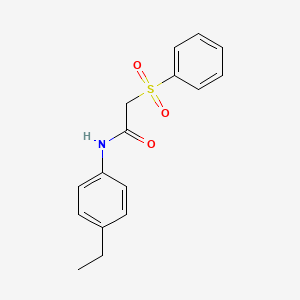
4-(cyclohexylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide
Overview
Description
4-(cyclohexylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide, also known as CYM-53093, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzamide derivatives and has shown promising results in various scientific research studies.
Mechanism of Action
The mechanism of action of 4-(cyclohexylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide involves the inhibition of PKC activity. PKC is a family of serine/threonine protein kinases that play a crucial role in various cellular processes such as cell proliferation, differentiation, and apoptosis. PKC is activated by various stimuli such as growth factors, cytokines, and hormones. Once activated, PKC phosphorylates various target proteins, leading to the activation or inhibition of downstream signaling pathways. Inhibition of PKC activity by 4-(cyclohexylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide prevents the phosphorylation of target proteins and leads to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
4-(cyclohexylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells and induce apoptosis in cancer cells. 4-(cyclohexylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide has also been found to reduce inflammation and pain in various animal models of inflammation. In addition, 4-(cyclohexylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to have neuroprotective effects and improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(cyclohexylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide in lab experiments is its specificity for PKC inhibition. 4-(cyclohexylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide has been shown to selectively inhibit PKC activity without affecting other protein kinases. This specificity allows for the precise modulation of PKC activity in various cellular processes. However, one limitation of using 4-(cyclohexylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide in lab experiments is its low solubility in aqueous solutions. This can make it difficult to prepare stock solutions and dilute the compound for use in experiments.
Future Directions
There are several future directions for the study of 4-(cyclohexylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide. One direction is to investigate its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its potential as a tool for studying the role of PKC in various cellular processes. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of 4-(cyclohexylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide for use in lab experiments.
Scientific Research Applications
4-(cyclohexylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anti-inflammatory, analgesic, and antitumor properties. 4-(cyclohexylamino)-N-(3-methyl-2-pyridinyl)-3-nitrobenzamide has been found to inhibit the activity of the protein kinase C (PKC) enzyme, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of PKC activity has been linked to the prevention and treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
4-(cyclohexylamino)-N-(3-methylpyridin-2-yl)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c1-13-6-5-11-20-18(13)22-19(24)14-9-10-16(17(12-14)23(25)26)21-15-7-3-2-4-8-15/h5-6,9-12,15,21H,2-4,7-8H2,1H3,(H,20,22,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBULBURJYAGNPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC(=C(C=C2)NC3CCCCC3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-isopropyl-2-(2-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B4393664.png)
![2-bromo-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4393670.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-ethoxybenzamide](/img/structure/B4393684.png)
![N~1~-(3-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]alaninamide](/img/structure/B4393690.png)

![11-butyl-3-(1-phenylethyl)-3,11-dihydro-4H-pyrimido[5',4':4,5]pyrrolo[2,3-b]quinoxalin-4-one](/img/structure/B4393705.png)
![N-{3-[(3-propoxybenzoyl)amino]propyl}nicotinamide](/img/structure/B4393712.png)

![4-fluoro-N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B4393725.png)

![1-{3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-4-methylpiperazine](/img/structure/B4393743.png)
![5-phenyl-2-[3-(trifluoromethyl)phenyl]-2H-tetrazole](/img/structure/B4393751.png)
